![molecular formula C20H14ClFN4O2S B2759895 N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941898-09-5](/img/structure/B2759895.png)
N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized from 3-chloro phenyl isocyanate and 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine according to a general procedure . The yield was 75% .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of 2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(3-fluorophenyl)ac has been studied .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, two series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, N-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was found to be a white powder with a melting point of 227 °C .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions Compounds similar to the specified chemical structure have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for photovoltaic applications. Additionally, molecular docking studies have suggested interactions with biological targets such as Cyclooxygenase 1 (COX1), indicating potential biomedical applications beyond traditional drug use (Mary et al., 2020).
Synthesis and Anti-Inflammatory Activity Research into structurally related compounds has shown significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related conditions. This highlights the chemical structure's versatility and its relevance in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antitumor and Antimicrobial Activities Derivatives of the chemical structure have been synthesized and evaluated for their antitumor and antimicrobial activities. Certain compounds have demonstrated considerable anticancer activity against various cancer cell lines, showcasing the potential for developing new anticancer therapies. Similarly, antimicrobial activities against a range of microorganisms have been reported, underscoring the compound's utility in addressing infectious diseases (Yurttaş et al., 2015).
Antioxidant Properties Research has also explored the antioxidant properties of related compounds, indicating potential for use in combating oxidative stress-related conditions. This aspect adds another dimension to the compound's scientific applications, highlighting its potential in addressing a range of diseases where oxidative stress plays a role (Kamble et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-5-7-14(22)8-6-12)25-26(20(18)28)10-16(27)24-15-4-2-3-13(21)9-15/h2-9H,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTGKVPDFMXLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.